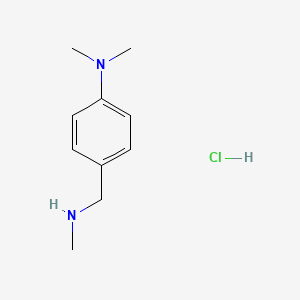

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Descripción general

Descripción

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is typically synthesized through a series of chemical reactions involving the starting material 4-(dimethylamino)benzaldehyde. The synthesis involves the following steps:

Reductive Amination: 4-(dimethylamino)benzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-Methyl-4-(dimethylamino)benzylamine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound[][1].

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile[][1].

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Substituted benzylamines[][1].

Aplicaciones Científicas De Investigación

Chemistry

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is widely utilized as a reagent in organic synthesis. Its primary applications include:

- Formation of Amines and Amides: It serves as a building block in the synthesis of various amines and amides, which are crucial in pharmaceuticals and agrochemicals.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into organic molecules.

Biology

In biological research, this compound is employed for:

- Enzyme Mechanism Studies: It acts as a substrate in biochemical assays to investigate enzyme activities.

- Pharmacological Investigations: Its derivatives are explored for potential biological activities, including effects on neurotransmitter systems .

Medicine

The compound has potential applications in drug development:

- Pharmaceutical Intermediates: It is investigated for its role in synthesizing intermediates for various drugs, particularly those targeting neurological conditions due to its structural similarity to known psychoactive compounds .

- Monoamine Oxidase Inhibition: Certain derivatives exhibit properties as monoamine oxidase inhibitors (MAOIs), which are relevant in treating depression and other mood disorders .

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments Production: It serves as an intermediate in the synthesis of various dyes and pigments.

- Specialty Chemicals: The compound is involved in producing specialty chemicals used in coatings and plastics .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemistry | Reagent for amine formation | Essential in organic synthesis |

| Biology | Substrate for enzyme studies | Important for biochemical assays |

| Medicine | Drug synthesis intermediates | Potential MAOI properties |

| Industry | Dyes and specialty chemicals | Used in coatings and plastics |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit significant inhibition of monoamine oxidase enzymes. This inhibition was linked to potential therapeutic effects against depression. The study utilized various concentrations of the compound to assess its efficacy.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research conducted on the synthesis of new analgesics highlighted the role of this compound as a key intermediate. The study outlined the synthetic pathway and characterized the resulting compounds' pharmacological properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(Dimethylamino)benzylamine: Similar structure but lacks the N-methyl group.

N,N-Dimethyl-p-phenylenediamine: Contains two dimethylamino groups attached to a benzene ring.

4-Methylbenzylamine: Similar structure but lacks the dimethylamino group[][1].

Actividad Biológica

N-Methyl-4-(dimethylamino)benzylamine hydrochloride, a compound with the CAS number 1158441-78-1, is a chemical of interest in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula : CHClN

- Molecular Weight : 202.71 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of neurotransmitter systems and receptor inhibition.

- Monoamine Oxidase Inhibition : Studies have shown that this compound exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling related to growth and proliferation. Compounds with similar structures have shown inhibitory activity against various cancer cell lines, suggesting a potential role for N-Methyl-4-(dimethylamino)benzylamine in cancer therapy .

- Antimicrobial Properties : There is emerging data suggesting that this compound may possess antimicrobial activity against certain bacterial strains. Its structural analogs have been tested for antibacterial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

Several in vitro studies have evaluated the biological activities of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicated moderate to significant cytotoxic effects at concentrations ranging from 0.1 to 100 µM .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| K562 | 45 | Moderate |

| MCF-7 | 60 | Significant |

| A549 | 75 | Moderate |

Case Studies

- Case Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin levels in rodent models. The results demonstrated a significant increase in serotonin levels post-administration, indicating potential use in mood disorders .

- Anticancer Efficacy : In a preclinical study, this compound was evaluated alongside established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy with traditional agents .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDGGSEVSEMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589489 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158441-78-1 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.